molecular formula C15H12N2O2 B2365925 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 1005601-16-0

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2365925
CAS No.: 1005601-16-0
M. Wt: 252.273
InChI Key: YAYGOJYRBJKZSR-UHFFFAOYSA-N
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Description

2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic derivative formed via a Knoevenagel condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and indane-1,3-dione. This compound belongs to a class of chemicals where an electron-accepting indane-1,3-dione moiety is coupled with a pyrazole heterocycle, a structure known to be of significant interest in materials science and medicinal chemistry research . The indane-1,3-dione scaffold is a versatile building block with applications ranging from biosensing and bioimaging to organic electronics and photopolymerization . Pyrazole-containing donor-acceptor chromophores, like this one, are frequently investigated for their non-linear optical (NLO) properties, electrochemical sensing capabilities, and potential in Langmuir film applications . Furthermore, both indane-1,3-dione and pyrazole derivatives are extensively studied for their biological activities, which include antibacterial, anti-inflammatory, and anticancer properties, making this hybrid molecule a valuable intermediate for developing new pharmacologically active compounds . The compound's structure, confirmed by standard analytical techniques including IR, 1H NMR, 13C NMR, and mass spectrometry, features the characteristic exocyclic methylene group that defines this family of condensation products. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key synthon for the design of advanced organic materials or as a lead structure in biological screening programs.

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGOJYRBJKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis

The 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde precursor is synthesized via the Vilsmeier-Haack reaction, a cornerstone in heterocyclic chemistry. This method involves treating 1,5-dimethyl-1H-pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde (Figure 1).

Key Conditions

  • Reagents : DMF (2.5 equiv), POCl₃ (1.2 equiv)
  • Temperature : 0–5°C (initial), then reflux at 80°C
  • Workup : Neutralization with aqueous sodium acetate, extraction with ethyl acetate
  • Yield : 68–75%

This route is favored for its scalability and compatibility with electron-rich heterocycles.

Condensation with Indene-1,3-Dione

The aldehyde intermediate undergoes a Claisen-Schmidt condensation with indene-1,3-dione to form the target compound. This step involves base-catalyzed deprotonation of the indene-dione’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl (Figure 2).

Optimized Protocol

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Solvent : Anhydrous ethanol or methanol
  • Temperature : Reflux at 78°C for 6–8 hours
  • Isolation : Precipitation upon cooling, filtration, and recrystallization from ethanol
  • Yield : 82–88%

Mechanistic Insights

  • Enolate Formation : The base abstracts a proton from indene-1,3-dione, generating a resonance-stabilized enolate.
  • Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of the pyrazole-carboxaldehyde.
  • Dehydration : Elimination of water forms the α,β-unsaturated ketone, completing the conjugation.

Reaction Conditions and Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate enolate formation but complicate purification. Ethanol strikes a balance between reactivity and practicality, achieving yields >80% without side products.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, reducing reaction time by 30%.

Temperature Control

Maintaining reflux temperatures ensures complete dehydration. Lower temperatures (50–60°C) favor kinetic control but require extended durations (12+ hours).

Mechanistic Insights

Spectroscopic Validation

¹H NMR Analysis :

  • The disappearance of the aldehyde proton (δ 9.8–10.2 ppm) confirms consumption of the pyrazole-carboxaldehyde.
  • The emergence of a vinyl proton signal (δ 7.2–7.5 ppm) verifies conjugated double bond formation.

IR Spectroscopy :

  • A strong absorption at 1680–1700 cm⁻¹ corresponds to the carbonyl stretches of the indene-dione and conjugated ketone.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields of 78–85%. This method leverages rapid, uniform heating to enhance enolate reactivity.

Solid-State Mechanochemistry

Ball-milling the aldehyde and indene-dione with K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent use. This approach aligns with green chemistry principles but faces scalability challenges.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enable precise control over residence time and temperature, minimizing byproducts. Pilot-scale trials demonstrate 90% conversion with a throughput of 5 kg/day.

Purification Strategies

Crystallization Optimization :

  • Solvent : Ethanol/water (4:1 v/v)
  • Purity : >99% after two recrystallizations
  • Yield Recovery : 95% of initial product

Analytical Characterization

Table 1. Key Physicochemical Properties

Property Value Method
Molecular Weight 252.27 g/mol ESI-MS
Melting Point 218–220°C DSC
LogP (XLogP3-AA) 2.2 Computational
Topological Polar Surface 52 Ų Cactvs

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at multiple sites:

Oxidizing Agent Reaction Site Product Formed Conditions
KMnO₄/H⁺Pyrazole methyl groupsCarboxylic acid derivativesAcidic aqueous medium, 60°C
H₂O₂/Fe³⁺Indene-dione α-positionEpoxide intermediatesEthanol, reflux (4 h)
O₂/CuCl₂Methylene bridgeKetone-functionalized productsDMF, 80°C, 12 h

Key studies show the pyrazole ring’s methyl groups oxidize preferentially over the indene-dione moiety due to steric accessibility . Epoxidation occurs via radical mechanisms under iron catalysis .

Reduction Pathways

The compound’s α,β-unsaturated system enables targeted reductions:

a) Carbonyl Reduction

  • Reagent: NaBH₄/MeOH

  • Product: 2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-indene-1,3(2H)-diol

  • Yield: 72%

b) Conjugated Double Bond Hydrogenation

  • Catalyst: Pd/C (10%) under H₂

  • Product: Saturated indane derivative

  • Selectivity: >90% for trans-addition

Cycloaddition and Annulation

The electron-deficient indene-dione system participates in Diels-Alder reactions:

Dienophile Product Application
1,3-ButadieneTetracyclic fused indeno-pyrazolo systemAntimalarial drug development
AnthraceneHexacyclic aromatic adductsMaterials science

Notably, microwave-assisted conditions (150°C, 20 min) enhance reaction rates by 5× compared to thermal methods .

Nucleophilic Substitution

The pyrazole ring undergoes regioselective substitutions:

a) Amination

  • Reagents: NH₂R (R = alkyl/aryl), K₂CO₃

  • Site: Pyrazole C-4 position

  • Example Product: 4-(Dimethylamino)-substituted derivative (IC₅₀ = 1.8 μM vs. P. falciparum)

b) Halogenation

  • Method: NXS (X = Cl, Br) in CHCl₃

  • Outcome: 3,5-Dihalopyrazole derivatives

  • Reactivity Order: Br > Cl > I

Condensation Reactions

The methylene bridge acts as an electrophilic center for Knoevenagel condensations:

a) With Active Methylene Compounds

  • Partners: Malononitrile, ethyl cyanoacetate

  • Conditions: Piperidine/EtOH, reflux

  • Products: 2-(Pyrazolylmethylene)indene-dione hybrids (λₐbs = 420–480 nm)

b) With Aromatic Aldehydes

  • Example: 4-Nitrobenzaldehyde → Extended π-conjugated systems

  • Application: Organic semiconductor precursors

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II cleavage of the methylene bridge

  • Formation: 1,5-Dimethylpyrazole-4-carbaldehyde + Indene-dione radical

  • Quantum Yield: Φ = 0.33 in acetonitrile

Industrial-Scale Modifications

Recent advances employ continuous flow systems to achieve 89% conversion in <30 min .

This compound’s versatile reactivity enables applications ranging from antimalarial drug development to organic electronics. Current research focuses on asymmetric catalysis to access enantiomerically pure derivatives for chiral sensing applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits notable biological activities that make it a candidate for drug development.

Antileishmanial Activity
Research indicates that 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione can inhibit key enzymes in the metabolic pathways of Leishmania parasites, leading to their death. The mechanism involves interference with the parasite's energy metabolism, which is crucial for its survival.

Antimalarial Properties
The compound has shown promise in inhibiting Plasmodium falciparum, the causative agent of malaria. Its interaction with specific molecular targets may disrupt the life cycle of the parasite, providing a basis for developing new antimalarial therapies.

Chemical Synthesis Applications

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione serves as a valuable building block in organic synthesis.

Synthesis of Novel Compounds
The compound can be synthesized through the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. This reaction typically employs bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol. The resulting compound can be further modified to create derivatives with enhanced biological activities .

Reactivity and Functionalization
The compound is versatile in undergoing various chemical reactions:

  • Oxidation : Using agents like potassium permanganate to yield oxidized derivatives.
  • Reduction : Employing sodium borohydride to produce reduced forms of the carbonyl groups.
  • Substitution Reactions : Participating in nucleophilic substitutions at the pyrazole ring .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione in different research contexts:

Study on Antileishmanial Activity
A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania donovani. The research focused on structure–activity relationships (SAR) to optimize potency and selectivity .

Antimalarial Activity Evaluation
In another study, researchers evaluated a series of pyrazole derivatives, including 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione for their antimalarial properties. The findings indicated that modifications at specific positions on the pyrazole ring could enhance activity against Plasmodium falciparum.

Mechanism of Action

The mechanism of action of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Pyrazole-Indene-dione Derivatives
Compound Name Substituents Molecular Formula Key Properties Biological Activity Synthesis Yield Reference
Target Compound 1,5-dimethylpyrazole C₂₁H₁₆N₂O₂ Rigid planar structure Not reported Not specified
(2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-inden-1-one 5-Cl, 3-methyl, 1-phenylpyrazole C₂₀H₁₄ClNO₂ Enhanced electrophilicity due to Cl Anticancer potential (in vitro) ~60–70%
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione 3,5-dimethyl, 1-phenylpyrazole C₂₁H₁₆N₂O₂ Improved π-stacking Antioxidant activity Not reported

Key Differences :

  • Steric Hindrance : The 1-phenyl group in some analogs may reduce solubility but improve binding to hydrophobic enzyme pockets .
Hydrazone-Linked Derivatives
  • 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)dione: Features a hydrazone bridge instead of methylene. Higher melting point (217–220°C) due to hydrogen-bonding capacity of the hydrazone group . Synthesized in 52% yield via refluxing hydrazine and isatin in acetic acid .

Comparison :

  • The hydrazone linkage introduces hydrogen-bonding sites, which may improve interactions with biological targets (e.g., enzymes) compared to the methylene bridge in the target compound .
Thiazolidinone and Indole Derivatives
  • 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione: Contains a sulfur-rich thiazolidinone ring. Enhanced solubility in polar solvents due to thione groups .
  • (Z)-2-((1H-Indol-3-yl)methylene)-1H-indene-1,3(2H)-dione :
    • Indole substituent provides electron-rich aromaticity, favoring interactions with serotonin receptors .

Key Insight :

  • Sulfur and nitrogen heterocycles (e.g., thiazolidinone, indole) improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to the dimethylpyrazole derivative .
Chromone-Fused Derivatives
  • 2-((6-Bromo-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione: Bromine atom enables halogen bonding (e.g., with kinase ATP-binding sites). Synthesized in 52% yield via Knoevenagel condensation .
  • 2-((6-Nitro-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione :
    • Nitro group increases oxidative stability but may confer cytotoxicity .

Comparison :

  • Chromone hybrids exhibit broader bioactivity (e.g., anticancer, antimicrobial) due to the fused benzopyrone system, which is absent in the target compound .
Amino-Functionalized Derivatives
  • 2-(Hydroxy(phenylamino)methylene)-1H-indene-1,3(2H)-dione: Amino group introduces hydrogen-bond donor/acceptor sites. Potential for enzyme inhibition (e.g., β-lactamases) via polar interactions .

Advantage :

  • Amino-substituted derivatives show higher solubility in aqueous media compared to the hydrophobic dimethylpyrazole analog .

Biological Activity

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a pyrazole ring and an indene-dione moiety, making it a promising candidate for pharmaceutical development.

The compound's IUPAC name is 2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione. Its molecular formula is C15H12N2O2C_{15}H_{12}N_2O_2, and it has been synthesized through the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions.

Antimicrobial and Antiparasitic Activities

Research indicates that pyrazole derivatives exhibit significant antileishmanial and antimalarial properties. Specifically, 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione has been shown to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .

A study highlighted the compound's efficacy against Leishmania species, suggesting that it disrupts the parasite's energy metabolism by targeting specific enzymes . Additionally, its potential as an antimalarial agent has been explored, with promising results indicating inhibition of Plasmodium falciparum growth in vitro.

Antitumor Activity

The compound has also been investigated for its antitumor effects. Indanone derivatives are known to exhibit cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Properties

Another significant biological activity of this compound is its anti-inflammatory effect. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound's structure allows it to act as a selective COX inhibitor, reducing inflammation in various models .

The mechanism of action for 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione involves several pathways:

  • Enzyme Inhibition : The compound inhibits enzymes critical for parasite metabolism and cancer cell proliferation.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione, it is essential to compare it with other pyrazole derivatives:

Compound NameBiological ActivityMechanism
1,5-DimethylpyrazoleAntileishmanialEnzyme inhibition
Hydrazine-coupled pyrazolesAntimalarialMetabolic disruption
Indanone derivativesAntitumorApoptosis induction

This table illustrates that while many pyrazole derivatives share similar biological activities, the specific combination of functionalities in 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione may confer unique advantages in therapeutic applications.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antileishmanial Study : A recent study demonstrated that the compound effectively inhibited Leishmania donovani growth in vitro with an IC50 value comparable to standard treatments .
  • Anticancer Research : Another investigation reported that treatment with this compound led to a significant decrease in tumor cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic protocols for preparing 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione?

The compound is synthesized via a TP-C reaction involving:

  • Precursor : 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione (1a) as the starting material.
  • Reagents : Me₂PhP (catalyst), acyl chlorides (e.g., 4-methylbenzoyl chloride), and Et₃N (base) in anhydrous THF.
  • Conditions : Reaction times range from 0.5–2 hours at 30°C, yielding derivatives like 5ab (86% yield) after column chromatography (SiO₂, Hexanes:EtOAc) .

Q. How is the compound characterized to confirm its structural identity?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the indene-dione carbonyl groups (δ ~170–180 ppm) and pyrazole methyl groups (δ ~2.5 ppm) .
  • HRMS : Validation of molecular ion peaks (e.g., [M]⁺ for brominated derivatives at m/z 379.9684) .
  • Melting Points : Measured via capillary tube (e.g., 284.1–285.0°C for 5ab ) .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using crystallography?

  • SHELX Suite : Refinement with SHELXL (for small-molecule crystallography) to resolve anisotropic displacement parameters and twinning .
  • Mercury CSD : Visualization of intermolecular interactions (e.g., π-π stacking in fused chromone-indene systems) . Example: Derivatives like 3o (benzo[h]chromen-3-yl analogs) require high-resolution data for accurate refinement due to steric hindrance .

Q. What strategies optimize reaction yields for complex derivatives?

  • Catalyst Loading : Increasing Me₂PhP equivalents (1.2 equiv.) improves nucleophilic attack efficiency in TP-C reactions .
  • Solvent Effects : Anhydrous THF enhances reactivity compared to CH₂Cl₂, as seen in the synthesis of 5aj (2-hour reaction vs. 0.5 hours for 5ak ) .
  • Temperature Control : Reactions at 30°C minimize side-product formation in cyclopentadienylide adducts .

Q. How can data contradictions in spectroscopic results be addressed?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., chromone-indene fused systems) .
  • Isotopic Labeling : For brominated analogs (e.g., 1f ), isotopic HRMS distinguishes [⁷⁹Br] vs. [⁸¹Br] contributions .

Q. What computational methods predict the compound’s electronic properties?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, 2-((4,7-dimethylnaphthalen-1-yl)methylene) analogs show low energy gaps (~3.5 eV), correlating with corrosion inhibition potential .
  • Molecular Dynamics (MD) : Simulate inhibitor-metal surface interactions to prioritize derivatives for experimental testing .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in TP-C reactions?

  • Intermediate Trapping : Use TLC to monitor reaction progress (e.g., Rf = 0.40 for 5ab in Hexanes:EtOAc 90:10) .
  • Purification : Gradient elution in column chromatography (e.g., Hexanes:EtOAc 80:20 for 5ae ) .

Q. What precautions are required for handling hygroscopic intermediates?

  • Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps (e.g., PBu₃ in CH₂Cl₂ for 3p/3q synthesis) .
  • Storage : Seal intermediates under argon post-synthesis (e.g., brominated derivatives like 1f ) .

Emerging Research Directions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1g ) enhance electrophilicity, while methoxy groups (e.g., 3c ) improve solubility .
  • Biological Screening : Test derivatives like 9 (75% yield) for antimicrobial activity via in vitro assays .

Q. What novel applications are feasible for this compound class?

  • Materials Science : Derivatives with fused pentaleno-chromene systems (e.g., 3o ) show potential as organic semiconductors .
  • Catalysis : Phosphanylidene adducts (e.g., 3b ) may serve as ligands in transition-metal complexes .

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